4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of functional groups, including a furan ring, a morpholine ring, a phenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings, followed by the introduction of the morpholine and phenylsulfonyl groups. Common reagents used in these reactions include furfural, morpholine, phenylsulfonyl chloride, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Research may focus on their effects on various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications. For example, they may be studied for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-(2-furyl)-N-[3-(4-piperidinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- 2-(2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may impart unique chemical and biological properties. For example, the presence of both a furan and an oxazole ring may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-29(25,16-6-2-1-3-7-16)20-19(28-18(22-20)17-8-4-13-27-17)21-9-5-10-23-11-14-26-15-12-23/h1-4,6-8,13,21H,5,9-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSGQRNHVGNJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.